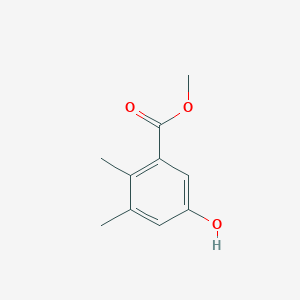
Methyl 5-hydroxy-2,3-dimethylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-hydroxy-2,3-dimethylbenzoate is an organic compound with the molecular formula C₁₀H₁₂O₃. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the 5-position and methyl groups at the 2- and 3-positions. This compound is often used in various chemical syntheses and has applications in different fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 5-hydroxy-2,3-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxy-2,3-dimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions: Methyl 5-hydroxy-2,3-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 5-hydroxy-2,3-dimethylbenzoic acid.
Reduction: 5-hydroxy-2,3-dimethylbenzyl alcohol.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
Methyl 5-hydroxy-2,3-dimethylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of dyes and fragrances.
作用機序
The mechanism by which methyl 5-hydroxy-2,3-dimethylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyl and ester groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Methyl 5-hydroxy-2,3-dimethylbenzoate can be compared with other similar compounds such as:
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Similar structure but with hydroxyl groups at different positions, leading to different chemical properties and reactivity.
Methyl 3,5-dihydroxy-2,4-dimethylbenzoate: Another isomer with distinct substitution patterns, affecting its biological and chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.
特性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
methyl 5-hydroxy-2,3-dimethylbenzoate |
InChI |
InChI=1S/C10H12O3/c1-6-4-8(11)5-9(7(6)2)10(12)13-3/h4-5,11H,1-3H3 |
InChIキー |
WSCICVKOCLOHGM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C)C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13519909.png)
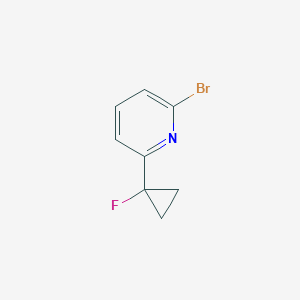


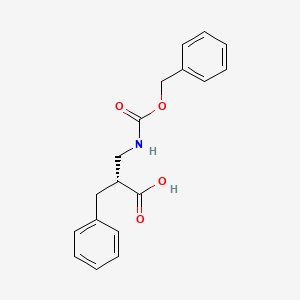
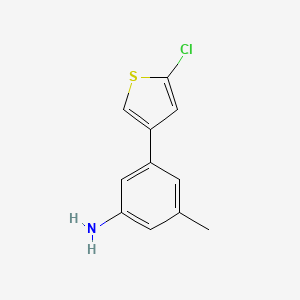
![1,6-Diazaspiro[3.5]nonane](/img/structure/B13519942.png)




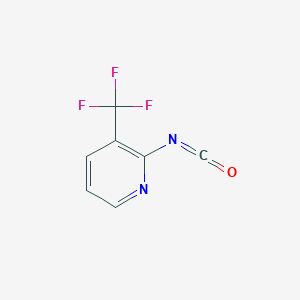
![Ethyl5-[(methylamino)methyl]-1,3,4-thiadiazole-2-carboxylatehydrochloride](/img/structure/B13519964.png)
![N-[(5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide](/img/structure/B13519967.png)
